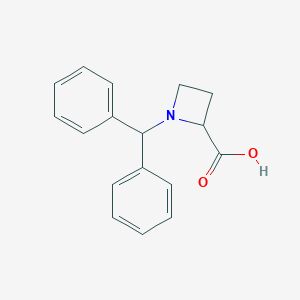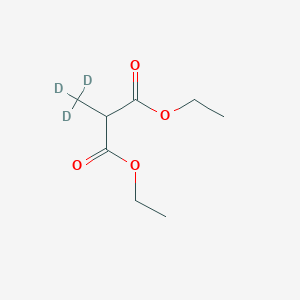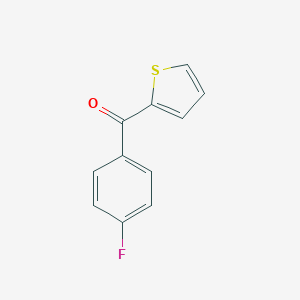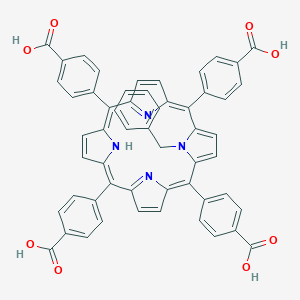
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, also known as TCPP, is a porphyrin molecule that has been widely used in scientific research due to its unique properties. TCPP is a synthetic derivative of the natural porphyrin molecule, which is found in hemoglobin and chlorophyll. The synthesized TCPP molecule has four carboxyphenyl groups attached to it, which makes it highly water-soluble and stable.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine in PDT involves the generation of singlet oxygen, which is a highly reactive species that can cause oxidative damage to cancer cells. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine absorbs light energy and transfers it to molecular oxygen, which results in the formation of singlet oxygen. The singlet oxygen then reacts with cellular components, such as lipids and proteins, leading to cell death. In bioimaging, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity is proportional to the concentration of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine, which allows for the quantification of biological processes.
Efectos Bioquímicos Y Fisiológicos
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been shown to have low toxicity and is well-tolerated in vivo. In PDT, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used to treat various types of cancer, including breast, lung, and prostate cancer. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of metal ions, such as zinc and copper, which are essential for many biological processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used to detect gases, such as carbon monoxide and nitric oxide, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine include its high water solubility, stability, and low toxicity. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, and the yield is high. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield, which limits its use in bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is also sensitive to photobleaching, which can affect its fluorescence intensity.
Direcciones Futuras
There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers for PDT, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors for the detection of analytes, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine can also be used in combination with other molecules, such as nanoparticles and liposomes, to enhance its properties and improve its efficacy. The development of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based theranostics, which combine diagnosis and therapy, is also a promising direction for future research.
Conclusion:
In conclusion, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a versatile molecule that has been widely used in scientific research due to its unique properties. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various research areas, including PDT, bioimaging, and sensing. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is easy to synthesize, stable, and has low toxicity. However, N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has some limitations, such as its low quantum yield and sensitivity to photobleaching. There are many future directions for N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine research, including the development of more efficient photosensitizers, the optimization of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors, and the improvement of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based probes for bioimaging.
Métodos De Síntesis
The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves the reaction of benzylamine with 4-carboxybenzaldehyde, followed by the condensation of the resulting product with pyrrole in the presence of a strong acid catalyst. The final product is obtained by oxidation of the porphyrin intermediate with a mild oxidizing agent. The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is relatively easy, and the yield is high.
Aplicaciones Científicas De Investigación
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has been used in various scientific research areas, including photodynamic therapy (PDT), bioimaging, and sensing. PDT is a non-invasive treatment for cancer, which involves the administration of a photosensitizer, followed by the exposure to light of a specific wavelength. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is an excellent photosensitizer due to its high absorption in the red region of the spectrum. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has also been used in bioimaging as a fluorescent probe, which allows for the visualization of biological structures and processes. N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine-based sensors have been developed for the detection of various analytes, including metal ions, gases, and biomolecules.
Propiedades
Número CAS |
108440-59-1 |
|---|---|
Nombre del producto |
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine |
Fórmula molecular |
C55H36N4O8 |
Peso molecular |
880.9 g/mol |
Nombre IUPAC |
4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |
Clave InChI |
TYKXQJUSHZBYAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Sinónimos |
N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



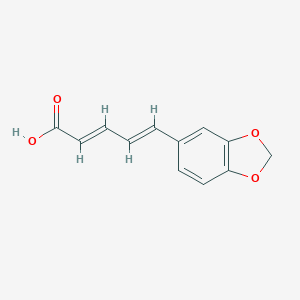
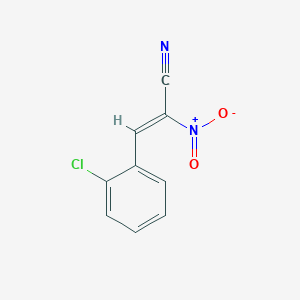
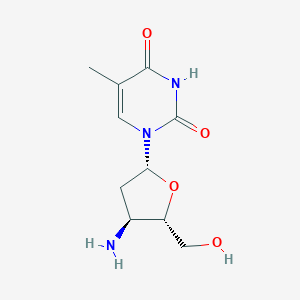
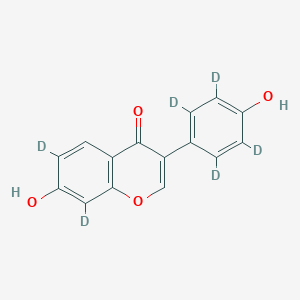
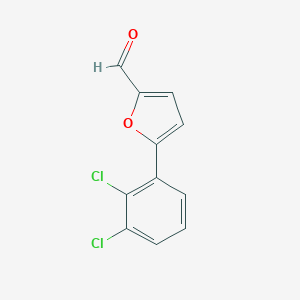
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
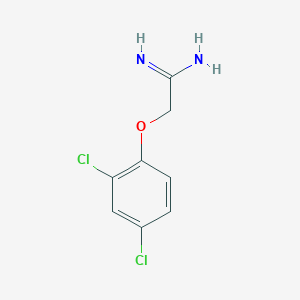
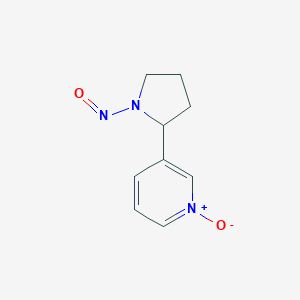
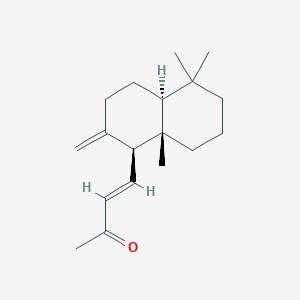
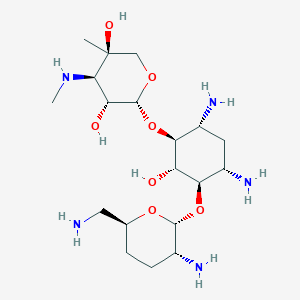
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
